![molecular formula C11H17N3 B13681664 1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)
1-[2-(tert-Butyl)phenyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(tert-Butyl)phenyl]guanidine is a chemical compound belonging to the guanidine class. Guanidines are known for their strong basicity and are commonly used in various chemical and biological applications. This compound, in particular, features a tert-butyl group attached to a phenyl ring, which is further connected to a guanidine moiety. The presence of the tert-butyl group imparts unique steric and electronic properties to the molecule, making it an interesting subject for research and industrial applications.
Preparation Methods
The synthesis of 1-[2-(tert-Butyl)phenyl]guanidine can be achieved through several routes. One common method involves the reaction of N,N-dimethylimidazole with tert-butylmethylamine . Another approach is the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloylguanidines . These methods provide straightforward and efficient access to the compound under mild conditions.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, offers a convenient route to produce N,N-disubstituted guanidines, including this compound .
Chemical Reactions Analysis
1-[2-(tert-Butyl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The guanidine moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include mercury (II) chloride, triethylamine, and anhydrous dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(tert-Butyl)phenyl]guanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(tert-Butyl)phenyl]guanidine involves its strong basicity and ability to form hydrogen bonds. The guanidine moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-[2-(tert-Butyl)phenyl]guanidine can be compared with other guanidine derivatives, such as:
2-tert-Butyl-1,1,3,3-tetramethylguanidine: This compound features a similar tert-butyl group but differs in the substitution pattern on the guanidine moiety.
N,N’-Disubstituted guanidines: These compounds have different substituents on the guanidine nitrogen atoms, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(2-tert-butylphenyl)guanidine |
InChI |
InChI=1S/C11H17N3/c1-11(2,3)8-6-4-5-7-9(8)14-10(12)13/h4-7H,1-3H3,(H4,12,13,14) |
InChI Key |
WZMUUANLNHITPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)

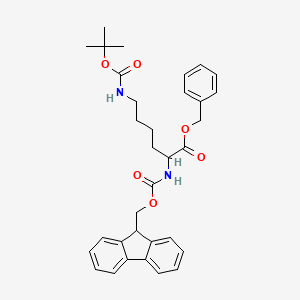
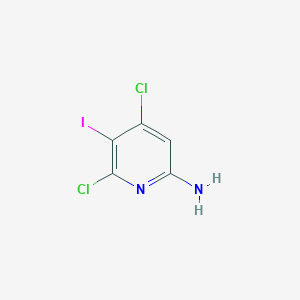
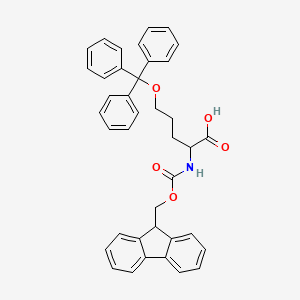
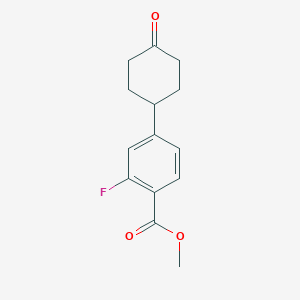
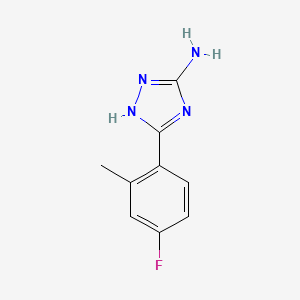
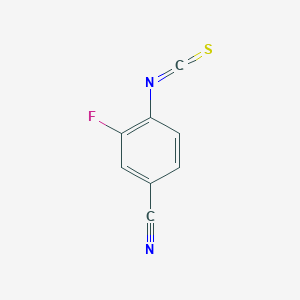
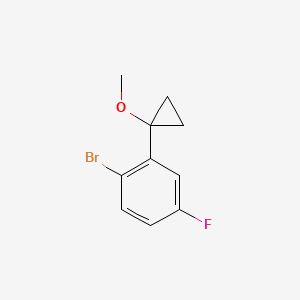
![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)
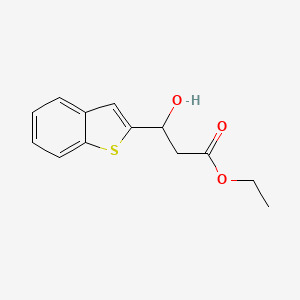
![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)
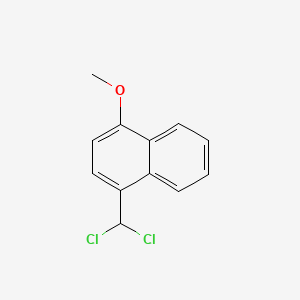
![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)
